Structural Differentiation at the Thiazole 4‑Position: Methylsulfanylmethyl vs. Unsubstituted Thiazole
The target compound bears a methylsulfanylmethyl (–CH2SCH3) substituent at the 4‑position of the thiazole ring, whereas the closest commercially available analog, 2,4‑dimethoxy‑N‑(1,3‑thiazol‑2‑yl)benzamide (CAS 303138‑67‑2), carries only a hydrogen at this position . Class‑level SAR evidence from benzothiazole NQO2 inhibitors demonstrates that substituents at the thiazole ring can modulate IC50 by >30‑fold [1]. Additionally, an alkylsulfonyl‑substituted N‑(thiazol‑2‑yl)benzamide patent (EA019357B1) explicitly claims that alkylthio substituents at the thiazole ring are critical for anti‑HCV activity, with EC50 values <1 µM for optimized compounds [2].
| Evidence Dimension | Presence of thiazole 4‑position substituent |
|---|---|
| Target Compound Data | –CH2SCH3 (methylsulfanylmethyl) present |
| Comparator Or Baseline | CAS 303138‑67‑2: –H at thiazole 4‑position |
| Quantified Difference | Structural difference that, by class‑level inference, impacts target binding; EC50 shift from inactive to <1 µM observed for related alkylsulfonyl series [2] |
| Conditions | SAR inference from benzothiazole NQO2 enzyme inhibition assay [1] and anti‑HCV replicon assay [2] |
Why This Matters
The methylsulfanylmethyl group provides a unique chemical handle for molecular recognition (e.g., hydrophobic or sulfur‑mediated interactions) absent in unsubstituted analogs, making this compound a distinct candidate for antiviral or enzyme‑inhibition screening.
- [1] Belgath AA, et al. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Int J Mol Sci. 2024;25(22):12025. doi:10.3390/ijms252212025. View Source
- [2] EA019357B1. Alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides and their use for treating hepatitis C virus infection. Eurasian Patent Organization, 2014. View Source
